Home > Products > Screening Compounds P76368 > (2R)-Vildagliptin
(2R)-Vildagliptin -

(2R)-Vildagliptin

Catalog Number: EVT-1593717
CAS Number:
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vildagliptin is a cyanopyrrolidine-based, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Vildagliptin's cyano moiety undergoes hydrolysis and this inactive metabolite is excreted mainly via the urine.
A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.
Source and Classification

Vildagliptin is synthesized from various raw materials, including glycolic acid and pyrrolidine derivatives. It belongs to the class of anti-diabetic medications specifically targeting the incretin pathway. This compound is classified under the broader category of antihyperglycemic agents and is utilized in combination with other medications to enhance glycemic control in diabetic patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of (2R)-Vildagliptin can be achieved through several methods:

  1. Condensation Reaction: The process begins with glycolic acid and (S)-pyrrolidine-2-carbonitrile as starting materials. A condensation reaction facilitated by a condensing agent yields (S)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile.
  2. Substitution Reaction: This intermediate undergoes a substitution reaction with thionyl chloride, producing (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
  3. Final Reaction: The final step involves adding 3-amino-1-adamantanol hydrate and cesium carbonate to the solution, followed by heating and stirring for several hours. The product is then recrystallized from ethanol to achieve high purity levels (up to 99.85%) .

Technical Details

Glycolic Acid S Pyrrolidine 2 carbonitrile S 1 2 hydroxyacetyl pyrrolidine 2 carbonitrile S 1 2 chloroacetyl pyrrolidine 2 carbonitrile 2R Vildagliptin\text{Glycolic Acid S Pyrrolidine 2 carbonitrile}\rightarrow \text{ S 1 2 hydroxyacetyl pyrrolidine 2 carbonitrile}\rightarrow \text{ S 1 2 chloroacetyl pyrrolidine 2 carbonitrile}\rightarrow \text{ 2R Vildagliptin}
Molecular Structure Analysis

Structure and Data

The molecular formula for (2R)-Vildagliptin is C17H24N2O2, with a molecular weight of approximately 288.38 g/mol. Its structure features a pyrrolidine ring, an adamantane moiety, and a carbonitrile functional group:

  • Molecular Structure: The compound exhibits chirality at the pyrrolidine carbon, which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

(2R)-Vildagliptin undergoes various chemical reactions during its synthesis and degradation:

  1. Hydrolysis: Under alkaline conditions, vildagliptin can hydrolyze to form amides and carboxylic acids.
  2. Oxidative Degradation: Exposure to oxidative agents can lead to the formation of multiple degradation products.
  3. Chromatographic Analysis: High-performance liquid chromatography (HPLC) is frequently used to monitor these reactions and assess purity .
Mechanism of Action

Process and Data

The mechanism of action for (2R)-Vildagliptin involves the inhibition of DPP-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, vildagliptin increases the concentration of GLP-1, which promotes insulin secretion in response to meals while suppressing glucagon release from the pancreas.

This dual action leads to:

  • Increased insulin sensitivity
  • Reduced hepatic glucose production
  • Improved glycemic control in patients with type 2 diabetes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Melting Point: Approximately 120–125 °C.
  • pH Stability: Stable within a pH range of 4–7 but may degrade under extreme acidic or basic conditions.

Relevant Data or Analyses

Analytical methods such as HPLC have been developed for quantifying vildagliptin in pharmaceutical formulations, ensuring compliance with regulatory standards .

Applications

Scientific Uses

(2R)-Vildagliptin is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its mechanism of action makes it effective in controlling postprandial blood glucose levels when used alone or in combination with other antihyperglycemic agents such as metformin or sulfonylureas.

Additionally, ongoing research explores its potential applications in other metabolic disorders due to its effects on incretin pathways .

Introduction to (2R)-Vildagliptin in Contemporary Research

Historical Development and Pharmacological Classification

The discovery of (2R)-vildagliptin emerged from targeted efforts to address limitations of early dipeptidyl peptidase-4 (DPP-4) inhibitors. Initial research in the 1990s identified valine pyrrolidide as a prototype DPP-4 inhibitor, demonstrating proof-of-concept for glucose-lowering through incretin hormone potentiation. Structural optimization yielded DPP-728 in 1996, which showed improved enzymatic inhibition but suboptimal pharmacokinetics. The critical breakthrough came in 1998 with the synthesis of vildagliptin (developmental code LAF237), featuring a cyanopyrrolidine scaffold optimized for sustained target engagement [6] [8].

Table 1: Key Milestones in Vildagliptin Development

YearDevelopment PhaseSignificance
1995Valine pyrrolidide identificationFirst orally active DPP-4 inhibitor; established glucose-lowering efficacy in primates
1996DPP-728 synthesisEnhanced potency over valine pyrrolidide; first human proof-of-concept (1999)
1998Vildagliptin (LAF237) creationCovalent-binding mechanism; optimized PK/PD profile
2007EU approval (Galvus®)First DPP-4 inhibitor approved with twice-daily dosing

Pharmacologically, vildagliptin is classified as a selective, reversible DPP-4 inhibitor. Its mechanism hinges on covalent yet transient binding to the DPP-4 catalytic site. The nitrile group (-CN) forms a reversible bond with serine residue Ser630, achieving near-complete enzyme inhibition (>95%) at therapeutic doses. This prolongs active incretin hormones (GLP-1 and GIP), amplifying glucose-dependent insulin secretion and suppressing glucagon release. Unlike earlier agents, vildagliptin demonstrates tissue-specific DPP-4 inhibition with minimal off-target effects on DPP-8/9, mitigating toxicity risks observed in preclinical models [1] [6] [10].

Clinical validation came from pivotal trials confirming vildagliptin’s capacity to reduce HbA1c by 0.5–1.0% as monotherapy. Its efficacy is particularly pronounced in postprandial hyperglycemia, attributable to amplified GLP-1 activity (2-3 fold increase in active GLP-1 concentrations) [1] [8]. The agent’s hydrolysis-dependent metabolism (non-CYP450 pathways) minimizes drug interactions, distinguishing it from sulfonylureas and thiazolidinediones [1] [10].

Significance of Stereochemical Configuration in Therapeutic Efficacy

Vildagliptin exists as a racemic mixture containing both (2R)- and (2S)-enantiomers. The (2R) configuration confers the molecule’s dominant pharmacological activity due to stereoselective interactions with DPP-4’s catalytic pocket. X-ray crystallography reveals that the (R)-enantiomer positions its cyanide moiety optimally for nucleophilic attack by Ser630, while the (S)-enantiomer exhibits misalignment, reducing binding efficiency by >50-fold [10].

Table 2: Enantiomer-Specific Pharmacodynamic Properties

Parameter(2R)-Vildagliptin(2S)-VildagliptinSignificance
DPP-4 IC500.1 µM>50 µM(R)-form drives primary efficacy
Binding Residence Time120 minutes<5 minutesSustained enzyme inhibition
GLP-1 Augmentation2.8-fold increase0.3-fold increaseCritical for postprandial effects

The (2R) configuration’s three-dimensional structure facilitates hydrogen bonding with Tyr547 and hydrophobic interactions with Tyr666 within the DPP-4 active site. This stabilizes the transition state during enzyme inhibition, explaining the (R)-enantiomer’s 100-fold greater potency over the (S)-counterpart in enzymatic assays. In vivo, the (R)-enantiomer accounts for >90% of glucose-lowering effects observed with racemic vildagliptin administration [10].

Stereochemistry also influences metabolic stability. The (2R) enantiomer undergoes slower hydrolysis by DPP-4 itself (forming the inactive metabolite LAY151), extending its functional half-life. This contrasts with rapid non-enzymatic degradation of the (S)-enantiomer. Consequently, formulations enriched in (2R)-vildagliptin demonstrate superior glycemic control in diabetic rodent models compared to racemic equivalents at identical doses [1] [10].

The enantiomeric distinction extends to pancreatic islet effects. (2R)-Vildagliptin enhances β-cell glucose sensitivity and promotes β-cell proliferation in vitro via cAMP/PKA signaling, effects absent with the (S)-enantiomer. Similarly, suppression of glucagon secretion during hyperglycemia is enantiomer-specific, mediated through (R)-vildagliptin’s potentiation of GLP-1’s action on α-cells [6] [8].

Properties

Product Name

(2R)-Vildagliptin

IUPAC Name

(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1

InChI Key

SYOKIDBDQMKNDQ-JULPFRMLSA-N

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Synonyms

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.